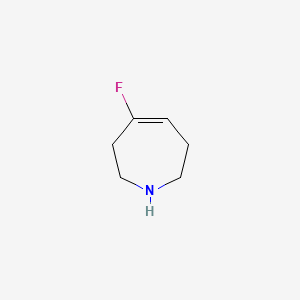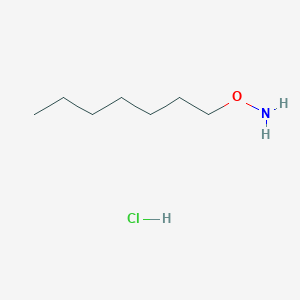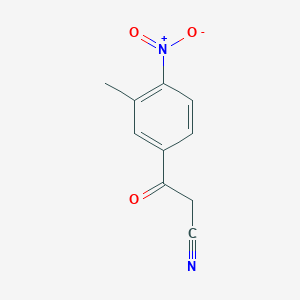
3-(3-Methyl-4-nitrophenyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methyl-4-nitrophenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a nitro group, a methyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-4-nitrophenyl)-3-oxopropanenitrile typically involves the nitration of 3-methylacetophenone followed by a series of reactions to introduce the nitrile group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions in controlled environments. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methyl-4-nitrophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrile compounds.
Aplicaciones Científicas De Investigación
3-(3-Methyl-4-nitrophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Methyl-4-nitrophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the nitrile group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can lead to changes in cellular pathways and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-4-nitrophenyl 3-methoxybenzoate
- 3-Methyl-4-nitrophenyl 3-methylbenzoate
Comparison
Compared to similar compounds, 3-(3-Methyl-4-nitrophenyl)-3-oxopropanenitrile is unique due to the presence of both a nitrile and a nitro group, which allows it to participate in a wider range of chemical reactions. Its structure also provides distinct biological activities that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
3-(3-methyl-4-nitrophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8N2O3/c1-7-6-8(10(13)4-5-11)2-3-9(7)12(14)15/h2-3,6H,4H2,1H3 |
Clave InChI |
DAGGFELCGYWPOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)CC#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





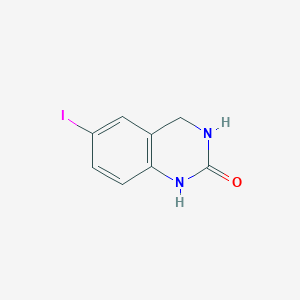



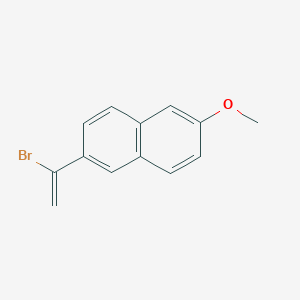
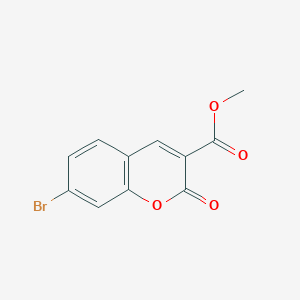

![6-Amino-9-[2-(p-tolyloxy)propyl]-9H-purine](/img/structure/B13701943.png)
